REACTION_CXSMILES
|
C(O)=O.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:9]=O.[CH3:16][C:17]1([CH3:25])[O:24][C:22](=[O:23])[CH2:21][C:19](=[O:20])[O:18]1.Cl>C(N(CC)CC)C>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:9][CH:21]1[C:22](=[O:23])[O:24][C:17]([CH3:25])([CH3:16])[O:18][C:19]1=[O:20]
|
Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
9.22 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
ice
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
29.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CC2C(OC(OC2=O)(C)C)=O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |